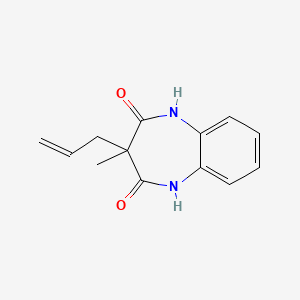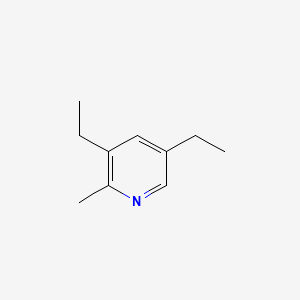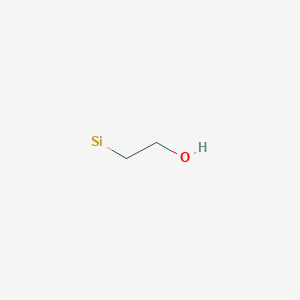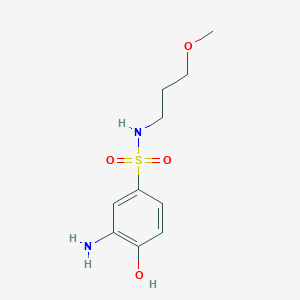
3-Amino-4-hydroxy-N-(3-methoxypropyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-hydroxy-N-(3-methoxypropyl)benzene-1-sulfonamide is a derivative of benzenesulfonamide, a compound known for its various biological activities and applications in different fields of chemistry and medicine. This compound features a benzene ring substituted with amino, hydroxy, and sulfonamide groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-Amino-4-hydroxy-N-(3-methoxypropyl)benzene-1-sulfonamide typically involves multiple steps:
Sulfochlorination: 2-nitrochlorobenzene is sulfochlorinated with chlorosulfuric acid to form a sulfochloride intermediate.
Amination: The sulfochloride is treated with ammonia to yield 4-chloro-3-nitrobenzenesulfonamide.
Hydroxylation: The chlorine atom is replaced by a hydroxyl group by heating the product in an aqueous sodium hydroxide solution.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-hydroxy-N-(3-methoxypropyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, especially under basic conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Electrophilic Aromatic Substitution: Reagents such as nitric acid and sulfuric acid are commonly used.
Major Products
Nucleophilic Substitution: Products include substituted benzenes with various functional groups.
Electrophilic Aromatic Substitution: Products include nitro and sulfonated derivatives of the original compound.
Applications De Recherche Scientifique
3-Amino-4-hydroxy-N-(3-methoxypropyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential enzyme inhibition properties.
Medicine: Investigated for its potential therapeutic effects, particularly in enzyme inhibition and nonlinear optics.
Industry: Utilized in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 3-Amino-4-hydroxy-N-(3-methoxypropyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This interaction often involves the formation of a Meisenheimer complex, a negatively charged intermediate formed during nucleophilic aromatic substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-Amino-4-hydroxy-N-(3-methoxypropyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxy groups on the benzene ring allows for diverse chemical modifications and applications, setting it apart from similar compounds.
Propriétés
Numéro CAS |
56331-58-9 |
|---|---|
Formule moléculaire |
C10H16N2O4S |
Poids moléculaire |
260.31 g/mol |
Nom IUPAC |
3-amino-4-hydroxy-N-(3-methoxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C10H16N2O4S/c1-16-6-2-5-12-17(14,15)8-3-4-10(13)9(11)7-8/h3-4,7,12-13H,2,5-6,11H2,1H3 |
Clé InChI |
NCUZDINJOSSKPA-UHFFFAOYSA-N |
SMILES canonique |
COCCCNS(=O)(=O)C1=CC(=C(C=C1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14641285.png)
![1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14641293.png)

![Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy-](/img/structure/B14641296.png)
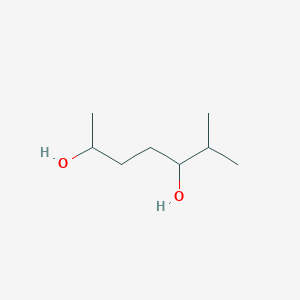
![Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14641320.png)
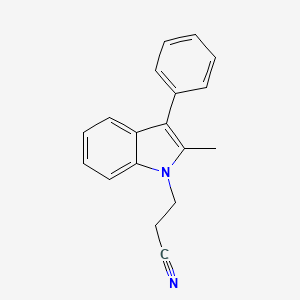
![(1E)-N',2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide](/img/structure/B14641345.png)
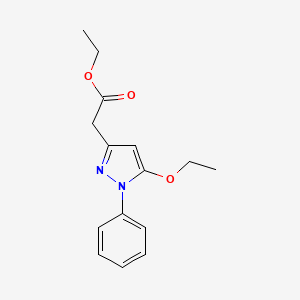
![3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B14641356.png)
![Benzene, 1,1'-thiobis[4-[(4-nitrophenyl)thio]-](/img/structure/B14641359.png)
